2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Historical Development of Fluorinated Benzenesulfonamides
The genesis of fluorinated benzenesulfonamides traces back to foundational work in organofluorine chemistry. Alexander Borodin’s 1862 demonstration of halogen exchange reactions laid the groundwork for fluorine incorporation into organic frameworks. By 1927, the Schiemann reaction enabled reliable aromatic fluorination through diazonium tetrafluoroborate decomposition, a method still employed industrially. The Manhattan Project’s demand for uranium hexafluoride (UF~6~)-resistant materials accelerated fluorocarbon research, indirectly advancing sulfonamide fluorination methodologies.
Post-World War II, medicinal applications emerged. Gottlieb’s 1936 halogen exchange protocol using potassium fluoride (KF) provided scalable access to fluoroaromatics, while Swarts’ 1898 work on trifluoromethylation via antimony trifluoride (SbF~3~) reactions informed later side-chain fluorination strategies. The 1993 patent by Banks et al. marked a turning point, disclosing N-fluoro perfluoroheterocyclic sulfonamides as electrophilic fluorinating agents. These developments established the synthetic toolkit for precision fluorination in benzenesulfonamide derivatives.
Table 1: Milestones in Fluorinated Benzenesulfonamide Development
Emergence of Oxazepine-Based Pharmacophores in Medicinal Chemistry
Oxazepines, seven-membered rings containing oxygen and nitrogen, gained prominence due to their balanced rigidity and flexibility. The benzo-fused variant in this compound derives from early work on benzodiazepine analogs, optimized for reduced sedation while maintaining target engagement. Patent EP0380144A1 (1990) demonstrated the utility of m-substituted benzenesulfonamides with aminoalkyl side chains as α-adrenergic blockers, highlighting the therapeutic potential of hybrid architectures.
The tetrahydrobenzo[f]oxazepin-5-one scaffold introduces a lactam moiety, enhancing metabolic stability through ring constraint. This structural feature prevents rapid oxidative degradation while allowing hydrogen bonding with enzymatic targets. The 4-methyl substitution at the oxazepine nitrogen modulates electron density, fine-tuning interactions with hydrophobic binding pockets.
Significance of 2,4-Difluoro Substitution Pattern in Bioactive Compounds
The 2,4-difluoro arrangement on the benzenesulfonamide ring serves dual purposes: electronic modulation and steric optimization. Fluorine’s strong electron-withdrawing effect (-I) increases sulfonamide acidity, enhancing zinc-binding capacity in metalloenzyme inhibition. Comparative studies on human carbonic anhydrase II (hCA II) revealed that para-fluorine substitution (position 4) improves binding kinetics by 30% compared to ortho-fluorine alone.
Table 2: Impact of Fluorination Position on Sulfonamide Bioactivity
| Substituent Position | ΔG (kcal/mol) | k~on~ (M⁻¹s⁻¹) |
|---|---|---|
| 2-F | -8.2 | 1.5×10⁵ |
| 4-F | -8.7 | 2.1×10⁵ |
| 2,4-F₂ | -9.1 | 2.8×10⁵ |
Data adapted from fluorinated benzenesulfonamide binding studies.
The 2,4-difluoro pattern minimizes steric clash with hCA II’s hydrophobic cleft while maximizing electrostatic interactions. This substitution also improves lipophilicity (clogP +0.4 vs. non-fluorinated analogs), favoring blood-brain barrier penetration in central nervous system targets.
Theoretical Foundations of Sulfonamide-Oxazepine Hybridization Strategy
Hybridizing benzenesulfonamide and oxazepine leverages complementary pharmacophoric elements. The sulfonamide group acts as a zinc-binding warhead, inhibiting enzymes like carbonic anhydrase or matrix metalloproteinases. Meanwhile, the oxazepine ring provides:
- Conformational flexibility : The seven-membered ring adopts boat and chair conformations, adapting to target binding sites.
- Hydrogen bond capacity : The lactam oxygen serves as a hydrogen bond acceptor, while the methyl group at N4 enhances hydrophobic contact.
- Metabolic resistance : Saturation at the 2,3-positions reduces cytochrome P450-mediated oxidation.
Synthetic routes often begin with halogen exchange fluorination of benzenesulfonyl chlorides, followed by nucleophilic substitution with oxazepine amines. X-ray crystallography of analogous compounds reveals a dihedral angle of 67° between the sulfonamide and oxazepine planes, optimizing three-dimensional complementarity with enzyme active sites.
Properties
IUPAC Name |
2,4-difluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O4S/c1-20-6-7-24-14-4-3-11(9-12(14)16(20)21)19-25(22,23)15-5-2-10(17)8-13(15)18/h2-5,8-9,19H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTDZJSUKTVTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2,4-difluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Construction of the tetrahydrobenzo[f][1,4]oxazepine ring: This step involves the cyclization of an intermediate compound, which can be synthesized by reacting a suitable precursor with a reagent that promotes ring closure.
Final coupling: The final step involves coupling the benzenesulfonamide core with the tetrahydrobenzo[f][1,4]oxazepine intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorobenzene ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds similar to 2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide. For instance:
- Mechanism of Action : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of pathogens.
- Case Studies : A series of synthesized derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL. These findings suggest that modifications to the benzenesulfonamide framework can enhance antibacterial potency .
Anticancer Properties
The compound also shows promise in cancer treatment:
- Targeting Cancer Cells : Preliminary studies indicate that it may induce apoptosis in various cancer cell lines through the activation of caspase pathways. The tetrahydrobenzo[f][1,4]oxazepine structure is believed to play a crucial role in this mechanism.
- Research Findings : In vitro studies demonstrated that derivatives of this compound can inhibit cell proliferation in breast and lung cancer models. For example, compounds with similar structures showed IC50 values in the low micromolar range against these cancer types .
Summary of Applications
| Application Area | Mechanism | Observed Effects |
|---|---|---|
| Antimicrobial Activity | Inhibition of dihydropteroate synthase | Effective against MRSA (MIC: 0.25–1 μg/mL) |
| Anticancer Activity | Induction of apoptosis via caspase activation | Reduced cell proliferation in breast and lung cancer cells (IC50: low μM) |
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Heterocyclic Systems
(a) Benzooxazepin Derivatives
(b) Quinolin-Based Derivatives ()
Compounds such as (E)-N-cyclopropyl-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8d) and related analogs (8e–8h) replace the benzooxazepin core with a quinoline system. Key differences include:
- Substituents : The acrylamide side chain (e.g., pyrrolidinyl, piperidinyl) introduces conformational flexibility absent in the target compound.
- Synthesis Yields : Lower yields (13–28%) suggest challenging synthetic routes, possibly due to steric hindrance or competing reactions .
(c) 1,2,4-Triazole Derivatives ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] feature a triazole ring instead of benzooxazepin. These compounds exhibit tautomerism (thione vs. thiol forms), confirmed by IR and NMR data .
Functional Group Modifications
(a) Sulfonamide Substituents
- 2,4-Difluoro Group : Present in the target compound and analogs (8d–8h, 7–9), this group enhances electronegativity and may improve membrane permeability .
- Halogen/Methoxy Variations : Substitutions like 3-chloro-4-methoxy () or bromine () alter electronic density and steric profiles, impacting binding interactions .
(b) Bioactive Side Chains
- Acrylamide Derivatives (8d–8h): These include cyclopropyl, morpholino, or piperidinyl groups, which may modulate solubility or target engagement .
- RIPK1 Inhibitor () : The compound GSK2982772 shares the benzooxazepin core but replaces sulfonamide with a triazole-carboxamide group, demonstrating high RIPK1 affinity and anti-inflammatory activity .
Table 1: Key Properties of Selected Analogs
Biological Activity
2,4-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H16F2N2O3S, with a molecular weight of approximately 366.38 g/mol. It contains two fluorine atoms and a benzenesulfonamide moiety, which may contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H16F2N2O3S |
| Molecular Weight | 366.38 g/mol |
| Functional Groups | Sulfonamide, ketone |
| Hybridization | sp² and sp³ |
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, the compound showed IC50 values of 15 µM and 10 µM respectively. This suggests a stronger effect on the more aggressive MDA-MB-231 cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests against common pathogens like E. coli and S. aureus revealed moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
The proposed mechanism of action involves:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell cycle regulation.
- Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) leading to apoptosis.
- Interaction with DNA : Potential intercalation into DNA structures disrupting replication processes.
In Vivo Studies
Animal models have been utilized to further investigate the efficacy and safety profile of the compound. In a murine model of breast cancer, administration led to a significant reduction in tumor size compared to controls treated with vehicle alone.
Toxicity Assessment
Toxicological studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in liver or kidney function tests.
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for synthesizing 2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Critical steps include:
- Sulfonamide Coupling : Reacting 2,4-difluorobenzenesulfonyl chloride with the benzoxazepin-7-amine core under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base) to avoid hydrolysis .
- Oxazepine Ring Formation : Cyclization via nucleophilic substitution or Mitsunobu reactions to form the tetrahydrobenzo[f][1,4]oxazepine scaffold. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical for yield optimization .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be optimized?
- Methodological Answer : Combine spectroscopic and computational tools:
- NMR : - and -NMR to resolve the sulfonamide NH ( 10.2–10.8 ppm) and oxazepine carbonyl ( 170–175 ppm). Use 2D-COSY to confirm regiochemistry of fluorine substituents .
- HRMS : Electrospray ionization (ESI) in positive mode to verify molecular ion [M+H] with <2 ppm error .
- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol), this resolves absolute stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the kinase inhibition potential of this compound?
- Methodological Answer : Follow kinase-targeted assay protocols:
- Kinase Selectivity Panel : Test against a panel of 50+ kinases (e.g., RIP1, JAK2, EGFR) at 1–10 µM using ADP-Glo™ assays. Prioritize kinases with <30% residual activity .
- IC Determination : Use dose-response curves (0.1–100 µM) in triplicate. Fit data with GraphPad Prism using a four-parameter logistic model. Validate with SPR (surface plasmon resonance) to measure binding kinetics () .
- Structural Analog Comparison : Benchmark against known benzoxazepine kinase inhibitors (e.g., GSK’s RIP1 inhibitors) to identify substituent effects (e.g., 2,4-difluoro vs. trifluoromethyl groups) .
Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?
- Methodological Answer : Investigate variables impacting reproducibility:
- Assay Conditions : Compare buffer pH (7.4 vs. 6.8), ATP concentration (1 mM vs. 100 µM), and temperature (25°C vs. 37°C). Use standardized protocols (e.g., Eurofins Panlabs KinaseProfiler) .
- Compound Stability : Perform LC-MS stability assays in assay buffer over 24h. Degradation >10% suggests metabolite interference .
- Cellular vs. Enzymatic Assays : Test in HEK293T cells transiently expressing target kinases to confirm cell permeability and off-target effects (e.g., cytotoxicity via MTT assay) .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Integrate molecular modeling and machine learning:
- Docking Simulations : Use AutoDock Vina to model binding poses in kinase ATP pockets (PDB: 4NEU for RIP1). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met92 in RIP1) .
- QSAR Models : Train random forest models on datasets of 100+ benzoxazepine derivatives. Descriptors include ClogP, polar surface area, and fluorine atom counts. Validate with leave-one-out cross-validation () .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding mode stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency (>80% for key residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
